molecular formula C21H28N2O4 B10999028 [1-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

[1-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B10999028
M. Wt: 372.5 g/mol
InChI Key: AONLWSDYLQRBBM-UHFFFAOYSA-N
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Description

[1-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure that includes an indole moiety, a cyclohexyl ring, and an acetic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a propanoyl chloride to form the intermediate compound. This intermediate is further reacted with cyclohexylamine to introduce the cyclohexyl group. Finally, the acetic acid group is introduced through a carboxylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetic acid group, to form esters and amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Esters and amides formed from the acetic acid group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [1-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can interact with various biological targets, modulating their activity and leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

    Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure.

    Propofol: An anesthetic agent with a similar cyclohexyl group.

Uniqueness: The unique combination of the indole moiety, cyclohexyl ring, and acetic acid group in [1-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid provides it with distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

2-[1-[[3-(4-methoxyindol-1-yl)propanoylamino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C21H28N2O4/c1-27-18-7-5-6-17-16(18)8-12-23(17)13-9-19(24)22-15-21(14-20(25)26)10-3-2-4-11-21/h5-8,12H,2-4,9-11,13-15H2,1H3,(H,22,24)(H,25,26)

InChI Key

AONLWSDYLQRBBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

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